

Application Note: Quantitative Analysis of Disperse Blue 85 using UV-Vis Spectroscopy

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Compound of Interest

Compound Name: Disperse Blue 85

Cat. No.: B1198607

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Introduction

Disperse Blue 85 (C.I. 11370; CAS 12222-83-2) is a single azo dye characterized by its navy blue color and insolubility in water.^[1] With a molecular formula of C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79 g/mol, it is primarily utilized in the dyeing of polyester and blended fabrics.^[1] The quantitative analysis of **Disperse Blue 85** is crucial for quality control in textile manufacturing, environmental monitoring, and in toxicological studies due to the potential release of aromatic amines. UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for the quantification of this dye in solution. This application note provides a detailed protocol for the analysis of **Disperse Blue 85** using UV-Vis spectroscopy.

Principle

The quantitative determination of **Disperse Blue 85** is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The analysis involves dissolving the dye in a suitable organic solvent and measuring its absorbance at the wavelength of maximum absorption (λ_{max}).

Data Presentation

Quantitative data for the UV-Vis analysis of disperse dyes can vary depending on the specific dye, solvent, and instrumental conditions. The following table summarizes representative quantitative parameters for disperse dyes. Note: The specific λ_{max} and molar absorptivity for **Disperse Blue 85** must be determined experimentally in the chosen solvent.

Parameter	Representative Value Range for Disperse Dyes	Notes
Wavelength of Maximum Absorbance (λ_{max})	550 - 650 nm	Highly dependent on the dye structure and solvent polarity. Must be determined experimentally for Disperse Blue 85.
Molar Absorptivity (ϵ)	10,000 - 50,000 L·mol ⁻¹ ·cm ⁻¹	A measure of how strongly the dye absorbs light at λ_{max} . Varies with the dye and solvent.
Linearity Range (r^2)	> 0.99	The concentration range over which the Beer-Lambert Law is obeyed.
Limit of Detection (LOD)	0.1 - 1.0 mg/L	Dependent on instrument sensitivity and the molar absorptivity of the dye.
Limit of Quantification (LOQ)	0.3 - 3.0 mg/L	The lowest concentration that can be reliably quantified.

Experimental Protocol

Materials and Equipment

- **Disperse Blue 85** standard
- Methanol (analytical grade) or Dimethylformamide (DMF, analytical grade)
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer (double beam)
- Analytical balance

Preparation of Standard Solutions

- Stock Solution (100 mg/L): Accurately weigh 10.0 mg of **Disperse Blue 85** standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent (methanol or DMF) and then fill the flask to the mark with the same solvent. Mix thoroughly.
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 1, 2, 5, 8, and 10 mg/L standards, pipette 0.25, 0.5, 1.25, 2.0, and 2.5 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with the solvent.

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Use the chosen solvent as a blank to zero the instrument.
- Fill a quartz cuvette with a mid-range standard solution (e.g., 5 mg/L).
- Scan the absorbance of the solution over the visible range (400-800 nm).
- Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} for **Disperse Blue 85** in the selected solvent.

Calibration Curve Construction

- Set the spectrophotometer to the determined λ_{max} .

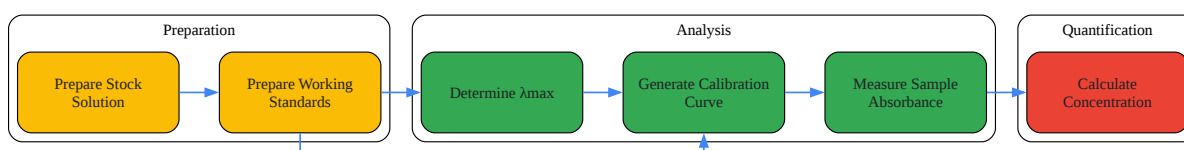
- Zero the instrument using the solvent blank.
- Measure the absorbance of each prepared working standard solution, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before filling.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 value should be > 0.99 for a linear calibration curve.

Sample Analysis

- Prepare the sample solution containing an unknown concentration of **Disperse Blue 85** in the same solvent used for the standards. The sample may require extraction from a matrix (e.g., textile) and appropriate dilution to fall within the linear range of the calibration curve.
- Measure the absorbance of the sample solution at the λ_{max} .
- Use the equation of the calibration curve to calculate the concentration of **Disperse Blue 85** in the sample.

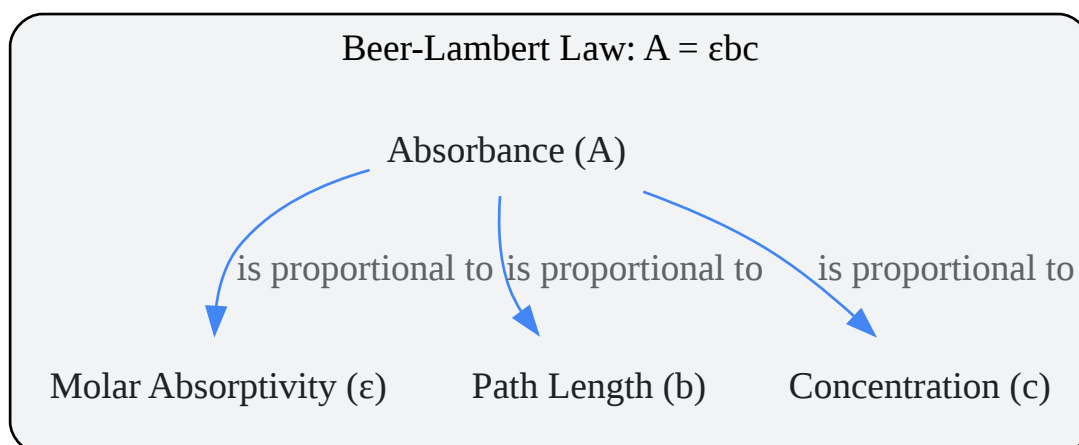
$$\text{Concentration (mg/L)} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$$

Mandatory Visualization



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Caption: Experimental workflow for **Disperse Blue 85** analysis.



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Caption: Relationship of terms in the Beer-Lambert Law.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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